sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate
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Overview
Description
sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate is a potent and specific gamma-secretase inhibitor. Gamma-secretase is an enzyme complex that plays a crucial role in the cleavage of various substrates, including amyloid precursor protein. This compound has been evaluated in clinical trials for its potential in treating various types of cancer, particularly due to its ability to inhibit the Notch signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate involves multiple steps, starting from commercially available starting materialsThe final step involves the conversion of the compound to its sodium salt form .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine and fluorine atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .
Scientific Research Applications
sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of gamma-secretase and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of gamma-secretase in cellular processes and its impact on cell signaling pathways.
Medicine: This compound has been evaluated in clinical trials for its potential in treating cancers such as pancreatic ductal adenocarcinoma and uterine leiomyosarcoma
Industry: The compound is used in the development of new therapeutic agents targeting gamma-secretase and related pathways
Mechanism of Action
sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate exerts its effects by inhibiting the gamma-secretase enzyme complex. This inhibition prevents the cleavage of substrates such as amyloid precursor protein and Notch receptors, thereby modulating various signaling pathways. The compound specifically targets the gamma-secretase subunits, including presenilin-1 and PEN-2, leading to a reduction in the production of amyloid-beta peptides and the inhibition of Notch signaling .
Comparison with Similar Compounds
Similar Compounds
DAPT: A gamma-secretase inhibitor used in research to study the effects of Notch signaling inhibition.
Uniqueness of MK-0752 Sodium
sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate is unique due to its high potency and specificity for gamma-secretase. It has demonstrated the ability to cross the blood-brain barrier and reduce amyloid-beta levels in the central nervous system, making it a valuable compound for research in neurodegenerative diseases and cancer .
Properties
CAS No. |
656810-87-6 |
---|---|
Molecular Formula |
C21H20ClF2NaO4S |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate |
InChI |
InChI=1S/C21H21ClF2O4S.Na/c22-15-2-5-17(6-3-15)29(27,28)21(18-13-16(23)4-7-19(18)24)11-9-14(10-12-21)1-8-20(25)26;/h2-7,13-14H,1,8-12H2,(H,25,26);/q;+1/p-1 |
InChI Key |
WFPVQMLUYJLUCN-UHFFFAOYSA-M |
SMILES |
C1CC(CCC1CCC(=O)[O-])(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl.[Na+] |
Isomeric SMILES |
C1CC(CCC1CCC(=O)[O-])(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl.[Na+] |
Canonical SMILES |
C1CC(CCC1CCC(=O)[O-])(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK0752; MK 0752; MK-0752 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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